benzyl (2S)-2,6-diaminohexanoate, bis(trifluoroacetic acid)
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Overview
Description
Benzyl (2S)-2,6-diaminohexanoate, bis(trifluoroacetic acid) is a compound of interest in various fields of scientific research. This compound consists of a benzyl group attached to a lysine derivative, with two trifluoroacetic acid molecules. The presence of trifluoroacetic acid enhances the compound’s stability and solubility, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2,6-diaminohexanoate, bis(trifluoroacetic acid) typically involves the protection of the amino groups of lysine, followed by the introduction of the benzyl group. The reaction conditions often include the use of trifluoroacetic acid as a solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of trifluoroacetic acid in industrial settings ensures high yields and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2,6-diaminohexanoate, bis(trifluoroacetic acid) can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the selective formation of the desired products.
Major Products Formed
The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of the original compound. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Chemistry
In chemistry, benzyl (2S)-2,6-diaminohexanoate, bis(trifluoroacetic acid) is used as a building block for the synthesis of more complex molecules. Its stability and solubility make it an ideal candidate for various organic reactions.
Biology
In biological research, this compound is used as a model molecule to study enzyme-substrate interactions and protein-ligand binding. Its structure allows for the investigation of the effects of trifluoroacetic acid on biological systems.
Medicine
In medicine, benzyl (2S)-2,6-diaminohexanoate, bis(trifluoroacetic acid) is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.
Mechanism of Action
The mechanism of action of benzyl (2S)-2,6-diaminohexanoate, bis(trifluoroacetic acid) involves its interaction with various molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the amino groups can form hydrogen bonds with other molecules. The trifluoroacetic acid enhances the compound’s solubility and stability, allowing it to effectively interact with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other lysine derivatives and benzylated amino acids. Examples include benzyl (2S)-2,6-diaminohexanoate and benzyl (2S)-2,6-diaminohexanoate hydrochloride.
Uniqueness
What sets benzyl (2S)-2,6-diaminohexanoate, bis(trifluoroacetic acid) apart is the presence of trifluoroacetic acid, which enhances its stability and solubility. This makes it more versatile and effective in various applications compared to its analogs.
Properties
CAS No. |
173073-46-6 |
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Molecular Formula |
C17H22F6N2O6 |
Molecular Weight |
464.4 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.